molecular formula C27H27ClN6O B11041741 (2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide

(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B11041741
M. Wt: 487.0 g/mol
InChI Key: CPTGQXSYXQVCAC-DHZHZOJOSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine is a complex organic compound that features a unique combination of indole, pyrimidine, and guanidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyrimidine moiety, and finally, the coupling with the guanidine group. Key reagents and conditions include:

    Step 1: Synthesis of 5-chloro-1H-indole-3-yl ethylamine via halogenation and amination reactions.

    Step 2: Coupling of 5-chloro-1H-indole-3-yl ethylamine with 4,6-dimethyl-2-chloropyrimidine under basic conditions to form the intermediate.

    Step 3: Reaction of the intermediate with (E)-3-(2-methylphenyl)-2-propenoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine
  • **N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(4,6-dimethyl-2-pyrimidinyl)-N’'-[(E)-3-(2-methylphenyl)-2-propenoyl]guanidine is unique due to the presence of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C27H27ClN6O

Molecular Weight

487.0 g/mol

IUPAC Name

(E)-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C27H27ClN6O/c1-17-6-4-5-7-20(17)8-11-25(35)33-26(34-27-31-18(2)14-19(3)32-27)29-13-12-21-16-30-24-10-9-22(28)15-23(21)24/h4-11,14-16,30H,12-13H2,1-3H3,(H2,29,31,32,33,34,35)/b11-8+

InChI Key

CPTGQXSYXQVCAC-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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